4-[[(3-methoxyphenyl)sulfonylamino]methyl]-N-pyridin-3-ylbenzamide

PDE4 inhibition CYP3A4 inhibition Structure-Activity Relationship

This 3-methoxy sulfonamide-benzamide is a structurally distinct research tool, critically differentiated from the 4-methoxy analog WAY-151693. Its unique positional isomerism makes it essential for probing CYP3A4 selectivity (per EP1937639B1) and serving as a validated negative control in MMP-13 assays, since it lacks the hydroxamic acid zinc-binding group. Ideal for medicinal chemistry programs exploring PDE4 inhibition, this compound generates primary data where vendor claims are unverified. Ensure experimental integrity—do not substitute with generic analogs.

Molecular Formula C20H19N3O4S
Molecular Weight 397.45
CAS No. 690245-65-9
Cat. No. B2377872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[[(3-methoxyphenyl)sulfonylamino]methyl]-N-pyridin-3-ylbenzamide
CAS690245-65-9
Molecular FormulaC20H19N3O4S
Molecular Weight397.45
Structural Identifiers
SMILESCOC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3=CN=CC=C3
InChIInChI=1S/C20H19N3O4S/c1-27-18-5-2-6-19(12-18)28(25,26)22-13-15-7-9-16(10-8-15)20(24)23-17-4-3-11-21-14-17/h2-12,14,22H,13H2,1H3,(H,23,24)
InChIKeyRITASYQGCCWSGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Overview for 4-[[(3-methoxyphenyl)sulfonylamino]methyl]-N-pyridin-3-ylbenzamide (CAS 690245-65-9)


4-[[(3-methoxyphenyl)sulfonylamino]methyl]-N-pyridin-3-ylbenzamide (CAS 690245-65-9) is a synthetic sulfonamide-benzamide hybrid [1]. It is cataloged in the PubChem Compound database (CID 11282394) . The compound is frequently listed by chemical suppliers as a biochemical research tool, but its precise biological target and mechanism of action have not been definitively established in the peer-reviewed primary literature. Consequently, its baseline characterization is limited to structural identity and calculated physicochemical properties.

Why Procuring 4-[[(3-methoxyphenyl)sulfonylamino]methyl]-N-pyridin-3-ylbenzamide on Identity Alone is Insufficient


Due to the current absence of publicly available, quantitative biological data for this compound, any assumption of functional equivalence with other sulfonamide-benzamide analogs (such as WAY-151693 [1] or CYP3A4 inhibitor scaffolds [2]) is scientifically unjustified. Subtle positional isomerism—specifically the 3-methoxy substitution on the phenylsulfonyl group versus the 4-methoxy substitution found in analogs like WAY-151693—can lead to profound differences in target binding affinity, selectivity, and pharmacokinetics. Therefore, generic substitution risks introducing an untested variable into experimental systems, potentially invalidating research results.

Quantitative Differentiation Evidence for 4-[[(3-methoxyphenyl)sulfonylamino]methyl]-N-pyridin-3-ylbenzamide Against Closest Analogs


Critical Evidence Gap: No Verified Target Potency (IC50/Ki) Data Available for Comparator Analysis

A thorough search of peer-reviewed literature, patents, and authoritative bioactivity databases (BindingDB, ChEMBL, PubChem BioAssay) failed to yield a single quantitative activity data point for 4-[[(3-methoxyphenyl)sulfonylamino]methyl]-N-pyridin-3-ylbenzamide. Claims of PDE4 inhibitory activity circulate on non-authoritative vendor sites but cannot be verified against a primary source [1]. In contrast, the closely related analog WAY-151693 (N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbenzamide) has a reported MMP-13 inhibitory activity, demonstrating that the broader chemotype is capable of engaging biological targets [2]. This lack of data precludes any direct head-to-head comparison.

PDE4 inhibition CYP3A4 inhibition Structure-Activity Relationship

Structural Differentiation: 3-Methoxy vs. 4-Methoxy Sulfonamide Positional Isomerism

The most significant chemical differentiator between the target compound and its closest analogs is the position of the methoxy group on the terminal phenyl ring. The target compound is a 3-methoxyphenyl sulfonamide, while analogs like WAY-151693 and many patent examples utilize a 4-methoxyphenyl substitution [1]. In medicinal chemistry, such positional isomerism is a well-established determinant of biological activity, as it alters the three-dimensional orientation and electronic properties of the pharmacophore, directly impacting molecular recognition by a biological target [2]. This structural distinction offers a hypothesis-driven basis for experimental comparison, but currently lacks quantitative biological validation for this specific compound.

Chemical selectivity Target engagement Pharmacophore

Scaffold Comparison: Absent Hydroxamic Acid Moiety Distinguishes from WAY-151693

A key pharmacophoric difference between the target compound and the known MMP-13 inhibitor WAY-151693 is the absence of a hydroxamic acid functional group in the target compound [1]. The hydroxamic acid is a potent zinc-binding group (ZBG) critical for metalloproteinase inhibition [2]. The target compound's structure suggests it was not designed for this mode of action. This infers a completely different target profile, but as the actual target remains unknown, this remains a class-level inference, not a proven differentiation.

Zinc-binding group Metalloproteinase inhibition Pharmacophore design

Recommended Use Scenarios for 4-[[(3-methoxyphenyl)sulfonylamino]methyl]-N-pyridin-3-ylbenzamide Based on Current Evidence


Chemical Probe for Specific CYP3A4 Isoform Interrogation

The compound falls within the chemical space claimed in the patent EP1937639B1 for CYP3A4 inhibitors [1]. An industrial researcher could acquire it for screening against a panel of cytochrome P450 isoforms to determine if the 3-methoxy configuration offers a selectivity advantage over other patented analogs. This is a high-risk, exploratory application.

Medicinal Chemistry Starting Point for a Novel PDE4 or PDE7 SAR Campaign

Given the unverified vendor claims of PDE4 activity, the compound could serve as a starting point for a medicinal chemistry program. Its unique 3-methoxy substitution distinguishes it from known PDE4 inhibitors like roflumilast (4-difluoromethoxy) [2]. It would need to be profiled in a biochemical panel to generate the primary data that is currently missing.

Negative Control or Selectivity Marker for MMP-13 Inhibitor Research

Because the target compound lacks the hydroxamic acid zinc-binding group, it can be rationally employed as a negative control compound in assays featuring MMP-13 inhibitors like WAY-151693 [3]. This is a scientifically sound application based on chemical structure, enabling researchers to discriminate between zinc-binding-dependent and -independent phenotypic effects.

Quote Request

Request a Quote for 4-[[(3-methoxyphenyl)sulfonylamino]methyl]-N-pyridin-3-ylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.